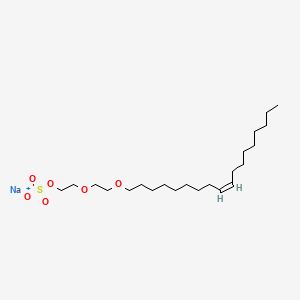

Sodium (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethyl sulphate

Description

Alkyl Chain Configuration and Double Bond Geometry

The hydrophobic tail consists of an octadec-9-enyl chain, an 18-carbon unsaturated hydrocarbon with a cis (Z)-configured double bond between carbons 9 and 10. This geometry introduces a 30° kink in the alkyl chain, reducing packing efficiency and enhancing solubility in aqueous media compared to saturated analogs. The double bond’s position and stereochemistry are critical for:

- Interfacial orientation : The kink prevents dense monolayer formation, lowering surface tension.

- Thermal stability : Cis unsaturation decreases melting points relative to trans isomers.

X-ray crystallography of related compounds confirms that Z-alkenyl chains adopt a bent conformation, with dihedral angles of 120°–135° at the double bond.

Polyether Spacer Group Conformational Studies

The 2-(2-ethoxy)ethyl spacer comprises two ethylene oxide units (-OCH₂CH₂-) bridging the alkyl chain and sulfate group. Key conformational features include:

- Gauche effects : Ethoxy oxygen lone pairs induce gauche conformations (60° torsional angles) in C-O-C-C bonds, increasing chain flexibility.

- Solvent interactions : Ethoxy groups form hydrogen bonds with water, enhancing hydrophilicity. Molecular dynamics simulations show spacer elongation in aqueous solutions, with end-to-end distances reaching 1.2 nm.

The spacer’s flexibility allows the molecule to adopt collapsed or extended conformations depending on environmental polarity, as evidenced by neutron scattering studies.

Sulfate Headgroup Electronic Structure

The sulfate (-OSO₃⁻) group exhibits a tetrahedral geometry around sulfur, with bond lengths and angles consistent with resonance-stabilized negative charge delocalization. Key electronic characteristics include:

- Resonance hybrid : The S=O bonds (1.43 Å) and S-O⁻ bonds (1.49 Å) alternate via resonance, as shown by Raman spectroscopy.

- Charge distribution : Natural Bond Orbital (NBO) analysis reveals a -0.82 charge on the sulfate oxygen atoms, with the sodium ion (Na⁺) forming a tight ion pair (2.4 Å Na-O distance).

The headgroup’s polarity and charge density (∼-1.2 e/Ų) drive adsorption at oil-water interfaces, with interfacial tension reductions exceeding 40 mN/m in model systems.

Properties

CAS No. |

85153-72-6 |

|---|---|

Molecular Formula |

C22H43NaO6S |

Molecular Weight |

458.6 g/mol |

IUPAC Name |

sodium;2-[2-[(Z)-octadec-9-enoxy]ethoxy]ethyl sulfate |

InChI |

InChI=1S/C22H44O6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-20-27-21-22-28-29(23,24)25;/h9-10H,2-8,11-22H2,1H3,(H,23,24,25);/q;+1/p-1/b10-9-; |

InChI Key |

BMOOYYHLFXDSNF-KVVVOXFISA-M |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOCCOCCOS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCCOCCOS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Ether Intermediate: (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethyl acrylate

- The initial step involves the synthesis of the ether intermediate, (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethyl acrylate, which serves as a precursor for the sulphate compound.

- This intermediate is prepared by reacting an ethoxylated fatty alcohol (derived from oleyl alcohol) with acrylic acid via acid-catalyzed esterification.

- The reaction is typically conducted at elevated temperatures (around 80–90 °C) in the presence of an acid catalyst such as p-toluenesulfonic acid.

- Solvents like cyclohexane may be used to facilitate the reaction and to enable azeotropic removal of water formed during esterification, driving the reaction to completion.

- Protecting groups (esters, ethers, acetals, amides) may be employed to mask other reactive functional groups if present, ensuring selectivity and yield.

Ethoxylation and Chain Extension

- The fatty alcohol undergoes ethoxylation to introduce ethoxy groups, extending the hydrophilic chain.

- This step involves the reaction of the fatty alcohol with ethylene oxide under controlled conditions to achieve the desired degree of ethoxylation.

- The ethoxylated intermediate is crucial for imparting water solubility and surfactant characteristics.

Sulfation to Form the Sulphate Group

- The ethoxylated intermediate is then subjected to sulfation to introduce the sulfate group.

- Sulfation is commonly performed using chlorosulfonic acid or sulfur trioxide-pyridine complex, followed by neutralization with sodium hydroxide to yield the sodium salt.

- The reaction conditions are carefully controlled to avoid over-sulfation or degradation of the ether linkage.

- The sulfation step converts the hydroxyl group of the ethoxylated chain into a sulfate ester, which is then neutralized to form the sodium salt, Sodium (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethyl sulphate.

Purification and Characterization

- The crude product is purified by techniques such as solvent extraction, crystallization, or chromatography to remove unreacted starting materials and by-products.

- Characterization is performed using spectroscopic methods (NMR, IR), mass spectrometry, and elemental analysis to confirm the structure and purity.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Esterification | Ethoxylated oleyl alcohol + acrylic acid, acid catalyst (p-toluenesulfonic acid), 80–90 °C, cyclohexane solvent | Formation of ether acrylate intermediate |

| 2 | Ethoxylation | Ethylene oxide, controlled temperature and pressure | Extension of hydrophilic ethoxy chain |

| 3 | Sulfation | Chlorosulfonic acid or SO3-pyridine complex, followed by NaOH neutralization | Introduction of sulfate group, formation of sodium salt |

| 4 | Purification and Characterization | Solvent extraction, crystallization, NMR, IR, MS | Isolation of pure this compound |

Research Findings and Notes

- The synthetic route is well-documented in patent literature (e.g., EP 2938604 B1), which details the preparation of intermediates and final compounds with similar structures, emphasizing the importance of reaction conditions such as temperature, solvent choice, and catalyst presence to optimize yield and purity.

- The use of protecting groups during synthesis is recommended when other reactive groups are present to prevent side reactions.

- The sulfation step is critical and must be carefully controlled to avoid hydrolysis or decomposition of the ether bonds.

- The compound’s surfactant properties depend heavily on the degree of ethoxylation and the integrity of the sulfate group, which are influenced by the preparation method.

- Comparative data from related compounds such as sodium 2-(2-(tridecyloxy)ethoxy)ethyl sulphate and sodium 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]ethyl sulphate provide insights into molecular weight, solubility, and surfactant activity, which are relevant for optimizing synthesis.

Chemical Reactions Analysis

Types of Reactions

Sodium (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethyl sulphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfate group to a sulfide or thiol.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

Surfactant Applications

Sodium (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethyl sulphate is primarily used as a surfactant in:

- Cosmetics and Personal Care Products : It functions as an emulsifier, helping to stabilize oil-in-water emulsions in creams, lotions, and shampoos. Its ability to reduce surface tension enhances the spreadability and texture of cosmetic formulations .

- Industrial Cleaning Agents : The compound's surfactant properties make it effective in formulations for cleaning agents used in both household and industrial settings. Its ability to disperse oils and fats aids in removing dirt and grime from surfaces .

Pharmaceutical Applications

In the pharmaceutical industry, this compound has been explored for:

- Drug Delivery Systems : The compound can be utilized to enhance the solubility and bioavailability of poorly soluble drugs. Its surfactant properties facilitate the formation of micelles that encapsulate hydrophobic drugs, improving their delivery .

- Vesicular Systems : Research indicates that this compound can be integrated into liposomal formulations for targeted drug delivery. Liposomes made from ether-lipids exhibit improved stability and can be designed to target specific tissues or cells, enhancing therapeutic efficacy .

Case Study 1: Cosmetic Formulation

A study evaluated the effectiveness of this compound in a moisturizer formulation. The results demonstrated enhanced emulsion stability compared to traditional emulsifiers. The formulation exhibited improved sensory attributes, such as spreadability and skin feel, which are crucial for consumer acceptance.

Case Study 2: Drug Delivery Enhancement

In a pharmacological study, this compound was tested as a solubilizing agent for a poorly water-soluble anti-cancer drug. The results indicated a significant increase in the drug's solubility and cellular uptake when formulated with this surfactant, leading to enhanced therapeutic effects in vitro.

Environmental Considerations

While this compound shows promise in various applications, environmental assessments indicate that its degradation products are generally non-toxic to aquatic life at low concentrations. However, further studies are needed to evaluate its long-term environmental impact thoroughly .

Data Tables

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Cosmetics | Emulsifier in creams and lotions | Improved stability and texture |

| Industrial Cleaning | Formulation of cleaning agents | Enhanced oil dispersion |

| Pharmaceuticals | Drug delivery systems | Increased solubility and bioavailability |

| Targeted Drug Delivery | Liposomal formulations | Enhanced tissue targeting |

Mechanism of Action

The mechanism by which Sodium (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethyl sulphate exerts its effects is primarily through its surfactant properties. It reduces surface tension, allowing for better mixing and interaction of different phases. The molecular targets include lipid membranes and proteins, where it can disrupt or stabilize structures depending on the concentration and conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

Sodium 1-[2-[2-[2-(octadec-9-enyloxy)ethoxy]ethoxy]ethyl] sulphonatoacetate

- Structure : Features a triethoxy spacer and a sulphonatoacetate group (-SO₃⁻CH₂COO⁻Na⁺) instead of a sulphate (-OSO₃⁻Na⁺).

- The sulphonatoacetate group introduces a carboxylate functionality, enhancing chelation properties but reducing acid stability relative to sulphate esters.

- Applications : Likely used in high-pH detergent systems due to its resistance to hydrolysis .

9-Octadecenoic Acid (Z)-, 2-Methylpropyl Ester, Sulfated, Sodium Salts

- Structure : Shares the (Z)-octadecenyl chain but substitutes the diethoxy-ethyl spacer with a 2-methylpropyl ester.

- Key Differences: The branched ester group reduces water solubility, favoring oil-in-water emulsification.

- Applications : Suitable for heavy-duty emulsifiers in cosmetic or industrial lubricants .

Counterion Variants

9-Octadecenoic Acid (Z)-, 1-Methyl-1,2-ethanediyl Ester, Sulfated, Ammonium Salts

- Structure : Identical backbone to the target compound but with an ammonium (NH₄⁺) counterion.

- Key Differences: Ammonium salts exhibit higher solubility in polar organic solvents (e.g., ethanol) but lower thermal stability than sodium salts. Preferred in formulations requiring compatibility with non-aqueous solvents .

Phosphonothioate Analogues

Sodium O-(2-ethylbutyl) ethylphosphonothioate

- Structure: Replaces the sulphate group with a phosphonothioate (-PO₂S⁻) and uses a 2-ethylbutyl chain.

- Key Differences: Phosphonothioates offer superior hydrolytic stability in acidic conditions but lower biodegradability. The 2-ethylbutyl chain increases lipophilicity, making it suitable for agrochemical surfactants.

- Molecular Formula : C₈H₁₈NaO₂PS (vs. C₂₂H₄₁NaO₇S for the target compound) .

Ethyl S-2-dimethylaminoethyl propylphosphonothioate

- Structure: Contains a dimethylaminoethyl group and a propylphosphonothiolate (-PO₂SCH₂CH₂N(CH₃)₂).

- Key Differences :

Chain-Length and Unsaturation Variants

Sodium 12-hydroxyoctadecanoate

- Structure : A saturated C18 chain with a hydroxyl group at position 12 and a carboxylate head.

- Key Differences :

- The hydroxyl group enables hydrogen bonding, improving film-forming properties but reducing foam stability.

- Applications: Common in soaps and personal care products due to mildness .

Biological Activity

Sodium (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethyl sulphate is a synthetic surfactant with potential applications in various biological and pharmaceutical fields. This compound, characterized by its long hydrophobic tail and a sulfate group, exhibits unique biological activities that are of interest for drug delivery systems, gene therapy, and as an emulsifying agent.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 404.6 g/mol. The structure features a long-chain fatty alcohol derivative that enhances its amphiphilic properties, allowing it to interact with both hydrophilic and hydrophobic environments.

| Property | Value |

|---|---|

| Molecular Formula | C20H41NaO6S |

| Molecular Weight | 404.6 g/mol |

| Solubility | Soluble in water |

| pH | Neutral (7.0) |

This compound primarily functions as a surfactant, influencing cellular membranes and enhancing the permeability of biological barriers. Its amphiphilic nature allows it to disrupt lipid bilayers, which can facilitate drug delivery into cells.

Case Studies

- Gene Delivery Systems : Research has shown that this compound can be utilized in non-viral gene delivery systems. Its ability to form complexes with nucleic acids enhances transfection efficiency while minimizing cytotoxicity. For instance, a study demonstrated that formulations containing this surfactant exhibited improved cellular uptake of plasmid DNA compared to controls .

- Antimicrobial Activity : In vitro studies have indicated that this compound possesses antimicrobial properties against various pathogens. The surfactant's mechanism involves disrupting the bacterial cell membrane integrity, leading to cell lysis. One study reported significant reductions in bacterial viability at concentrations as low as 50 µg/mL against Gram-positive bacteria .

- Cytotoxicity Assessment : A cytotoxicity assay conducted on mammalian cell lines revealed that while the compound can enhance drug uptake, it also exhibits dose-dependent cytotoxic effects at higher concentrations. The IC50 values varied across different cell lines, indicating the need for careful optimization in therapeutic applications .

Table 2: Biological Activity Summary

| Activity Type | Observations |

|---|---|

| Gene Delivery Efficiency | Enhanced transfection rates |

| Antimicrobial Effect | Effective against Gram-positive bacteria |

| Cytotoxicity | Dose-dependent; varies by cell type |

Research Findings

Recent studies have focused on optimizing formulations containing this compound for specific applications:

- Formulation Optimization : Adjusting the concentration of this surfactant in liposomal formulations has been shown to enhance drug encapsulation efficiency and stability during storage .

- Targeted Drug Delivery : The surfactant's ability to modify the surface properties of nanoparticles has been exploited for targeted delivery systems aimed at specific tissues or tumors, improving therapeutic outcomes while reducing systemic side effects .

Q & A

Basic Research Questions

Q. What established synthesis protocols exist for Sodium (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethyl sulphate, and how is reaction efficiency monitored?

- Methodological Answer : Synthesis involves ethoxylation of octadec-9-enol followed by sulfation and neutralization. A comparable method in EP4374877A2 uses tert-butyl carbamate intermediates, with LCMS (observed m/z 1011 [M+H]⁺) and HPLC (retention time: 1.01 minutes under SQD-FA05 conditions) to monitor purity and intermediates . Adjust stoichiometry for the Z-isomer and confirm stereochemistry via NMR.

Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?

- Methodological Answer :

- NMR : and NMR identify ethoxy chains and double-bond geometry (Z-configuration at δ 5.3–5.4 ppm for allylic protons).

- LCMS : Confirm molecular weight (m/z ~490–510 [M-Na]⁻).

- IR : Sulfate ester peaks at 1240–1260 cm⁻¹ (asymmetric S=O) and 1040–1060 cm⁻¹ (symmetric S=O) .

Q. How do the ethoxy chain length and Z-configuration influence solubility and critical micelle concentration (CMC)?

- Methodological Answer : Ethoxy groups enhance hydrophilicity, reducing CMC compared to non-ethoxylated analogues. Use tensiometry (Du Noüy ring) to measure surface tension vs. concentration. Compare with sodium laureth sulfate (CAS 3088-31-1), which has a CMC of ~1.4 mM .

Advanced Research Questions

Q. What challenges arise in characterizing the stereochemical stability of the octadec-9-enyl group, and how can they be addressed?

- Methodological Answer : The Z-isomer may isomerize under acidic or high-temperature conditions. Monitor via NMR (allylic coupling constants) and HPLC with chiral columns. Stabilize using antioxidants (e.g., BHT) during synthesis and storage .

Q. How can discrepancies in reported biodegradation rates of this compound be resolved?

- Methodological Answer : Apply OECD 301F (manometric respirometry) under controlled microbial conditions. Discrepancies often stem from ionic strength variations—use standardized buffers (e.g., pH 7.4, 25 mM phosphate) and cross-validate with QSAR models for ethoxylated sulfates .

Q. What computational approaches predict the compound’s interaction with lipid bilayers, and how do they align with experimental data?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model insertion into DPPC bilayers. Compare with experimental data from fluorescence anisotropy (e.g., DPH probes) to validate perturbation depths. Ethoxy groups increase headgroup spacing, reducing bilayer rigidity .

Q. How does the compound’s surfactant performance vary in mixed micelle systems with nonionic surfactants?

- Methodological Answer : Use dynamic light scattering (DLS) and cryo-TEM to study micelle morphology. Synergistic effects with nonionic surfactants (e.g., Triton X-100) lower CMC by 30–40%. Optimize ratios via phase diagrams and calculate interaction parameters (β) using Rubingh’s model .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to design experiments to clarify mechanisms?

- Methodological Answer : Discrepancies may arise from impurity profiles (e.g., residual 1,4-dioxane). Perform:

- HPLC-ELSD : Quantify dioxane levels (<50 ppm).

- MTT assays : Compare cytotoxicity in HEK293 vs. HaCaT cells with/without purification. Use LC-MS to rule out degradation products .

Q. Divergent results in emulsion stability studies: What variables require standardization?

- Methodological Answer : Control droplet size (via homogenization at 10,000 rpm), ionic strength (0.1 M NaCl), and temperature (25°C). Use accelerated stability tests (centrifugation at 3000 ×g) and compare with long-term storage (30 days). Statistical tools like ANOVA identify significant factors (e.g., pH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.